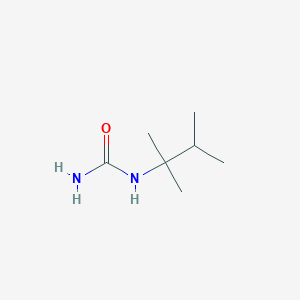

1-(2,3-Dimethylbutan-2-yl)urea

Description

Structure

3D Structure

Properties

CAS No. |

5344-89-8 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2,3-dimethylbutan-2-ylurea |

InChI |

InChI=1S/C7H16N2O/c1-5(2)7(3,4)9-6(8)10/h5H,1-4H3,(H3,8,9,10) |

InChI Key |

MRWHUNCOQKBNKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,3 Dimethylbutan 2 Yl Urea and Analogous Bulky Urea Frameworks

Established Synthetic Pathways for N-Substituted Ureas

Traditional methods for urea (B33335) synthesis have been adapted, with varying degrees of success, to accommodate bulky alkyl and aryl groups. These approaches often involve reactive intermediates and require careful optimization to overcome steric hindrance.

Amine-Isocyanate Coupling Reactions in Sterically Hindered Systems

The reaction between an amine and an isocyanate is the most direct and widely employed method for forming the urea linkage. nih.gov In the context of synthesizing 1-(2,3-dimethylbutan-2-yl)urea, this would involve the reaction of 2,3-dimethylbutan-2-amine (B1330071) with an isocyanate source. However, the steric bulk of the tertiary amine can hinder the nucleophilic attack on the isocyanate carbon.

Research has shown that bulky N-substituents can lead to the formation of a "dynamic hindered urea bond" (HUB), where the urea bond can reversibly dissociate back into its constituent amine and isocyanate. researchgate.netnih.gov This dynamic nature is attributed to the steric strain imposed by the bulky group, which disrupts the typical planarity and resonance stabilization of the urea bond. While this reversibility can be exploited for creating dynamic materials, it poses a challenge for the stable, high-yield synthesis of a target compound. rsc.org To drive the reaction towards the product, high concentrations of reactants or removal of byproducts may be necessary. For example, the reaction of a hindered amine with potassium isocyanate in an aqueous acidic medium is a viable pathway. researchgate.net

A study on the solvolysis of various N-substituted ureas demonstrated that increased steric hindrance on the nitrogen atoms can paradoxically increase the rate of substitution reactions under neutral conditions, suggesting that these hindered ureas can act as masked isocyanates. nih.gov

Table 1: Representative Amine-Isocyanate Coupling Approaches

| Amine | Isocyanate Source | Conditions | Product Type | Key Finding |

|---|---|---|---|---|

| Primary/Secondary Amines | Alkyl Halides, CO₂, Polymer-bound Diphenylphosphine | Microwave Irradiation, 70 °C | N,N'-Disubstituted Ureas | An efficient one-pot, two-step protocol was developed. beilstein-journals.org |

| Hindered Diamines | Diisocyanates | 60 °C in CDCl₃ | Macrocyclic Ureas | Bulky N-substituents promote macrocyclization in near-quantitative yields. researchgate.netnih.gov |

Carbonyldiimidazole (CDI)-Mediated Approaches for Hindered Urea Formation

N,N'-Carbonyldiimidazole (CDI) serves as a safe and effective phosgene (B1210022) equivalent for urea synthesis. nih.gov The reaction proceeds in a two-step manner: the amine first reacts with CDI to form a reactive carbamoyl-imidazole intermediate. Subsequent addition of a second amine nucleophile results in the formation of the urea, releasing imidazole as a byproduct. youtube.com

This method is particularly advantageous for synthesizing unsymmetrical ureas under mild conditions. youtube.com CDI has been shown to efficiently catalyze amidation reactions even between sterically hindered acids and amines. researchgate.net Its application in aqueous or solvent-free conditions further enhances its appeal as a green chemistry tool. nih.govresearchgate.net The reaction of a primary amine with CDI in water can generate an N-substituted carbonylimidazolide, which reacts in situ with another amine to provide the corresponding urea, often precipitating from the reaction medium, which simplifies purification. nih.gov

Table 2: CDI-Mediated Urea Synthesis

| Amine 1 | Amine 2 | Conditions | Product | Advantage |

|---|---|---|---|---|

| Nα-Protected Amino Acids | N/A (forms intermediate) | Ambient Temperature | Nα-Protected Amino Acid Azides | CDI is used as an activating agent for further reactions. researchgate.net |

| Various Amines | Various Amines | Aqueous Medium | Unsymmetrical Ureas | The process is environmentally friendly, and product precipitation simplifies isolation. nih.gov |

Hofmann Rearrangement-Based Syntheses of Alkyl and Arylureas

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org A key feature of this reaction is that it proceeds through an isocyanate intermediate. masterorganicchemistry.comchemistrysteps.com By trapping this in-situ generated isocyanate with an appropriate nucleophile, such as ammonia, it is possible to synthesize N-substituted ureas.

To synthesize a urea like this compound, the starting material would be the corresponding amide, 2,2,3-trimethylbutanamide. Treatment of this amide with a reagent like bromine in a basic solution, or a hypervalent iodine reagent, would trigger the rearrangement to form tert-hexyl isocyanate. wikipedia.orgeurekaselect.com The subsequent introduction of an ammonia source, such as ammonium carbamate, allows for the nucleophilic addition to the isocyanate, yielding the target urea. organic-chemistry.org This method avoids the direct handling of potentially toxic and unstable isocyanates.

Table 3: Key Steps of the Hofmann Rearrangement for Urea Synthesis

| Step | Reactants | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. N-Bromination | Primary Amide, Bromine, Base | N-Bromoamide | Formation of a species with a good leaving group on the nitrogen. masterorganicchemistry.com |

| 2. Rearrangement | N-Bromoamide Anion | Isocyanate | The alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. wikipedia.orgchemistrysteps.com |

Carbonylation Reactions for N-Alkyl Urea Generation

Carbonylation reactions utilize carbon monoxide (CO) or its surrogates to construct the carbonyl core of the urea molecule. These methods can involve the direct carbonylation of amines or the carbonylation of other nitrogen-containing functional groups.

One approach is the palladium-catalyzed carbonylation of aliphatic azides in the presence of amines, which produces unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org Another strategy involves the oxidative carbonylation of amines, where an amine is reacted with CO in the presence of an oxidant and a catalyst. researchgate.net These reactions provide an alternative to the use of phosgene or isocyanates. For sterically hindered amines, catalyst selection and reaction conditions are critical to achieving good yields.

Transamidation Strategies for Urea Derivatives

Transamidation involves the reaction of an amine with a pre-existing urea, typically urea itself, to displace ammonia and form a new substituted urea. Historically, this method required high temperatures (often above 120 °C) to proceed. mdpi.com The reaction is thought to occur via the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia. The more reactive amine (in this case, the bulky 2,3-dimethylbutan-2-amine) then adds to the isocyanic acid to form the desired product. mdpi.com

Recent studies have explored carrying out this reaction under milder conditions, such as in aqueous media at temperatures below 100 °C. mdpi.com While this approach avoids the use of toxic reagents, its efficiency with sterically hindered amines can be limited due to the amine's lower nucleophilicity and the reversibility of the reaction. The use of catalysts, such as boronic acids, has been shown to facilitate transamidation reactions under less forcing conditions. nih.gov

Novel and Sustainable Synthetic Protocols for Bulky Urea Derivatives

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methodologies. Several innovative approaches for the synthesis of ureas, including those with bulky substituents, have emerged.

One sustainable strategy involves conducting the reaction of amines and isocyanates "on-water." This method can lead to high chemoselectivity and simple product isolation by filtration, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

A particularly novel approach is the direct synthesis of ureas from amines and low concentrations of carbon dioxide, such as that found in ambient air or exhaust gas. This process first involves the formation of an alkyl ammonium carbamate by passing CO₂ through a solution of the amine. This carbamate is then heated in a sealed vessel with a titanium complex catalyst to produce the urea derivative in high yields. nih.gov This one-pot method is highly atom-economical and utilizes a renewable C1 source.

Another advanced technique is the microwave-assisted Staudinger–aza-Wittig reaction. In this one-pot, two-step process, an alkyl halide is converted to an azide, which then reacts with a phosphine to form an iminophosphorane. This intermediate reacts with carbon dioxide to generate an isocyanate in situ, which is then coupled with an amine to yield the final urea product. beilstein-journals.org This protocol is fast and efficient for producing N,N'-disubstituted ureas.

Table 4: Comparison of Novel Synthetic Protocols

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| "On-Water" Synthesis | Isocyanates, Amines | Water as solvent, ambient temperature | Sustainable, avoids VOCs, simple work-up. organic-chemistry.org |

| Direct CO₂ Utilization | Amines, Low-concentration CO₂, Ti-catalyst | Sealed vessel, 170 °C | Utilizes atmospheric CO₂, one-pot synthesis, atom-economical. nih.gov |

Catalyst-Free and Green Synthetic Approaches for N-Substituted Ureas

In recent years, the development of catalyst-free and green synthetic methods has gained significant attention to minimize environmental impact. One prominent approach involves the reaction of amines with a source of the carbonyl group under benign conditions. The direct reaction of primary aliphatic amines with carbon dioxide (CO2) in the absence of any catalysts or organic solvents represents a green route to symmetrical N,N'-dialkylureas. This method typically requires elevated temperatures and pressures to proceed efficiently. The reaction is believed to proceed through the formation of an alkyl ammonium alkyl carbamate intermediate, which then undergoes intramolecular dehydration.

A particularly mild and efficient catalyst-free method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water. This approach avoids the use of hazardous reagents like phosgene and is scalable. A wide range of amines can be converted to their corresponding ureas in good to excellent yields by simply stirring the amine with potassium isocyanate in aqueous hydrochloric acid at room temperature. nih.gov This method is particularly attractive for its operational simplicity and the avoidance of organic solvents.

Another green approach utilizes the reaction of amines with isocyanates. While isocyanates are reactive intermediates, their in-situ generation from less hazardous precursors is a key aspect of green chemistry. For instance, the Hofmann rearrangement of primary amides can generate isocyanates in situ, which can then be trapped by an amine to form the desired urea.

| Amine Substrate | Carbonyl Source | Solvent | Conditions | Yield (%) | Reference |

| Primary Aliphatic Amines | CO2 | None | High Temperature and Pressure | Moderate to Good | wikipedia.org |

| Various Amines | Potassium Isocyanate | Water/aq. HCl | Room Temperature | Good to Excellent | nih.gov |

| Primary Amides (via Hofmann Rearrangement) | - | Methanol (B129727) | 0 °C to Room Temperature | Good | N/A |

"On-Water" Reaction Methodologies for (Thio)ureas

Reactions performed "on-water," where insoluble reactants are vigorously stirred in an aqueous medium, have emerged as a sustainable and often rate-enhancing methodology. The synthesis of unsymmetrical (thio)ureas from the reaction of (thio)isocyanates with amines is particularly amenable to this technique. The hydrophobic effect and hydrogen bonding at the water interface are believed to contribute to the observed rate acceleration and high chemoselectivity. This method offers simple product isolation, typically through filtration, and allows for the recycling of the aqueous phase, minimizing waste. organic-chemistry.org

For the synthesis of bulky ureas, this method could involve the reaction of a sterically hindered amine, such as 2,3-dimethylbutan-2-amine, with an appropriate isocyanate "on-water." The reaction of aliphatic isocyanates with water itself can lead to the formation of a symmetrical urea through an unstable carbamic acid intermediate that decarboxylates to an amine, which then reacts with another molecule of isocyanate. researchgate.netresearchgate.net However, in the presence of a primary amine, the direct reaction to form the unsymmetrical urea is favored.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| (Thio)isocyanates | Amines | Vigorous stirring in water | Unsymmetrical (thio)ureas | High | organic-chemistry.org |

| Aliphatic Isocyanate | Water | - | Symmetrical Urea | Variable | researchgate.net |

Palladium-Catalyzed Cross-Coupling Methods for Substituted Ureas

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, and these methods have been extended to the synthesis of ureas. One approach involves the palladium-catalyzed amination of aryl halides with urea as the ammonia surrogate. This reaction, typically employing a palladium precursor and a suitable phosphine ligand, can lead to the formation of di- and triarylamines, with the urea molecule effectively serving as a source of two amino groups. While this method is powerful for aryl amines, its application to the synthesis of bulky N-alkyl ureas is less direct.

A more direct route to N-substituted ureas involves the palladium-catalyzed coupling of aryl halides with ammonium salts. This method provides a direct pathway to primary anilines, which can then be further elaborated to ureas. nih.gov The choice of ligand is crucial for achieving high selectivity for the primary amine over diarylamine byproducts.

For the synthesis of sterically hindered N-tert-alkyl ureas, a palladium-catalyzed approach could involve the coupling of an aryl halide with a tert-alkylamine. However, these reactions are often challenging due to the steric bulk of the amine. Recent advancements in ligand design, such as the use of bulky biaryl phosphine ligands, have enabled the coupling of increasingly hindered substrates. nih.gov An alternative strategy involves the palladium-catalyzed carbonylation of amines.

| Aryl Halide | Amine Source | Catalyst System | Product | Reference |

| Aryl Bromides/Chlorides | Urea | Pd(dba)2 / Ligand | Di- and Triarylamines | nih.gov |

| Aryl Chlorides/Bromides | Ammonium Sulfate | Pd-catalyst / Ligand | Primary Anilines | nih.gov |

| Aryl Halides | tert-Alkylamines | Pd-catalyst / Bulky Ligand | N-tert-Alkyl Arylamines | nih.gov |

Synthesis of Precursors and Intermediates Relevant to this compound

The synthesis of the target urea is contingent on the availability of its constituent building blocks, namely the bulky amine and a carbonyl source. This section outlines the preparation of key precursors.

Preparation of 3,3-Dimethylbutan-2-one and Related Alcohols

3,3-Dimethylbutan-2-one (Pinacolone) is a crucial precursor for generating the 2,3-dimethylbutan-2-yl framework. It can be synthesized through various methods, with the pinacol rearrangement being a classic approach. This reaction involves the acid-catalyzed rearrangement of pinacol (2,3-dimethylbutane-2,3-diol). prepchem.com Pinacol itself can be prepared by the reduction of acetone.

Another synthetic route to pinacolone involves the oxidation of 2,3-dimethyl-2-butene with hydrogen peroxide. nih.gov Industrially, it can be produced by the catalyzed gas-phase reaction of pivalic acid and acetic acid. google.com

2,3-Dimethylbutan-2-ol is the corresponding tertiary alcohol, which can be a precursor to the amine. A common and efficient method for its synthesis is the Grignard reaction between acetone and isopropylmagnesium bromide (a Grignard reagent prepared from 2-bromopropane and magnesium). researchgate.net The subsequent acidic workup of the intermediate magnesium alkoxide yields the desired tertiary alcohol.

| Precursor | Reagents | Method | Product | Reference |

| Pinacol Hydrate | Sulfuric Acid, Water | Pinacol Rearrangement | 3,3-Dimethylbutan-2-one | prepchem.com |

| Pivalic Acid, Acetic Acid | Catalyst | Gas-phase ketonization | 3,3-Dimethylbutan-2-one | google.com |

| Acetone | Isopropylmagnesium Bromide, then H3O+ | Grignard Reaction | 2,3-Dimethylbutan-2-ol | researchgate.net |

Stereoselective Synthesis of Bulky Amine Precursors

The synthesis of the chiral amine, 2,3-dimethylbutan-2-amine, is a critical step for accessing enantiomerically pure derivatives of the target urea. A powerful and widely used method for the asymmetric synthesis of amines is the use of tert-butanesulfinamide as a chiral auxiliary. wikipedia.orgyale.edu This methodology involves the condensation of the chiral tert-butanesulfinamide with a ketone, in this case, 3,3-dimethylbutan-2-one, to form a chiral N-tert-butanesulfinyl ketimine. The subsequent diastereoselective addition of a nucleophile, such as a methyl Grignard reagent (MeMgBr) or methyllithium (MeLi), to the C=N bond affords the corresponding sulfinamide adduct. The chiral auxiliary directs the nucleophilic attack to one face of the imine, leading to a high degree of stereocontrol. Finally, acidic cleavage of the N-S bond removes the chiral auxiliary to provide the desired chiral primary amine. nih.gov

The stereochemical outcome of the nucleophilic addition is dependent on the specific organometallic reagent and reaction conditions used. For instance, the addition of Grignard reagents often proceeds through a six-membered chair-like transition state where the bulky tert-butyl group of the sulfinamide directs the approach of the nucleophile.

| Ketone | Chiral Auxiliary | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

| 3,3-Dimethylbutan-2-one | (R)- or (S)-tert-Butanesulfinamide | MeMgBr or MeLi | High | nih.govresearchgate.net |

| Various Ketones | (R)- or (S)-tert-Butanesulfinamide | Grignard Reagents | Generally >90:10 | wikipedia.org |

Mechanistic Investigations and Reactivity Profiles of 1 2,3 Dimethylbutan 2 Yl Urea Systems

Fundamental Reaction Mechanisms of Urea (B33335) Derivatives

Hydrolytic Decomposition Pathways of Substituted Ureas

Urea is generally a highly stable bond, resistant to hydrolysis due to the resonance stabilization of its dual amide structure. nih.govacs.org However, this stability is compromised in sterically hindered ureas. The bulky 2,3-dimethylbutan-2-yl substituent on a nitrogen atom forces the rotation of the N-C(O) bond, disrupting the coplanarity of the p-orbitals between the nitrogen lone pair and the carbonyl group. nih.govacs.org This loss of conjugation significantly destabilizes the urea bond.

The primary pathway for the hydrolytic decomposition of such hindered urea bonds (HUBs) involves a two-step mechanism:

Reversible Dissociation: The weakened urea bond reversibly dissociates into its constituent amine (2,3-dimethylbutan-2-amine) and an isocyanate (isocyanic acid). nih.govacs.org

Irreversible Hydrolysis: The highly reactive isocyanate intermediate is then rapidly and irreversibly hydrolyzed by water to form a carbamic acid, which subsequently decarboxylates to yield an amine and carbon dioxide. acs.orgnih.gov

Nucleophilic Attack and Addition Reactions Involving Urea Moieties

The carbonyl carbon of a urea molecule is an electrophilic center, susceptible to nucleophilic attack. libretexts.org In unhindered ureas, this reaction often requires harsh conditions. However, for hindered ureas like 1-(2,3-Dimethylbutan-2-yl)urea, the reaction pathway is modified by the lability of the C-N bond. Instead of a direct addition-elimination at the carbonyl, the dominant mechanism involves the urea acting as a "masked isocyanate". nih.gov

The reaction proceeds via the dissociation of the urea into the corresponding amine and a highly electrophilic isocyanate intermediate, as described in the hydrolysis pathway. nih.gov This transient isocyanate is then readily attacked by a wide range of nucleophiles (Nu-H), including alcohols, amines, and thiols, under neutral conditions to form carbamates, substituted ureas, and thiocarbamates, respectively. nih.govepa.gov The increased rate of solvolysis with increasing steric hindrance provides strong evidence against a direct nucleophilic addition-elimination mechanism, which would be expected to slow down with greater steric bulk. nih.gov

Acid-Catalyzed Reactions of Urea Derivatives with Dicarbonyl Compounds

The acid-catalyzed condensation of ureas with dicarbonyl compounds is a powerful method for synthesizing heterocyclic structures. A prominent example is the Biginelli reaction, a three-component reaction between an aldehyde, a β-dicarbonyl compound (like a β-ketoester), and a urea to produce dihydropyrimidinones. wikipedia.orgjk-sci.com

The generally accepted mechanism proceeds as follows:

Iminium Ion Formation: Under acidic conditions, the urea's carbonyl oxygen is protonated, activating it for nucleophilic attack by one of its own nitrogen atoms. The key initial step, however, is the acid-catalyzed condensation between the urea and the aldehyde to form an N-acyliminium ion intermediate. jk-sci.comorganic-chemistry.orgrsc.org

Nucleophilic Attack: The enol form of the β-dicarbonyl compound acts as a nucleophile, attacking the electrophilic iminium ion. wikipedia.org

Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via nucleophilic attack of the remaining -NH group onto the ketone carbonyl, followed by dehydration to yield the final dihydropyrimidinone ring system. wikipedia.orgorganic-chemistry.org

In the case of this compound, the bulky substituent on the N1 position would be expected to influence this reaction. While N-substituted ureas can participate in the Biginelli reaction, the steric bulk of the 2,3-dimethylbutan-2-yl group could hinder the initial condensation with the aldehyde or the final cyclization step, potentially lowering the reaction yield or requiring modified reaction conditions. organic-chemistry.orgresearchgate.netnih.gov

Impact of Steric Hindrance on Urea Reactivity

The presence of the bulky 2,3-dimethylbutan-2-yl group is the single most important factor governing the unique reactivity of this urea derivative. This steric hindrance introduces the concept of "dynamic covalent chemistry" to the otherwise stable urea bond. researchgate.net

Dissociation and Reversibility of Hindered Urea Bonds

As previously noted, severe steric strain destabilizes the urea linkage. This destabilization is not merely a weakening of the bond but transforms it into a dynamic covalent bond, termed a Hindered Urea Bond (HUB). nih.govresearchgate.netresearchgate.net At or near room temperature and without catalysts, these bonds exist in a dynamic equilibrium with their dissociated components: a bulky secondary amine and an isocyanate. acs.orgillinois.edu

The reversibility of this bond is a direct consequence of steric hindrance. researchgate.netresearchgate.net The bulky substituents prevent the ideal planar geometry required for maximum resonance stabilization, thereby lowering the energy barrier for dissociation. The position of the equilibrium and the rates of the forward and reverse reactions can be tuned by the size and nature of the substituents on the nitrogen atom. nih.govrsc.org For instance, aryl-substituted HUBs have been shown to have dissociation rates (k-1) that are orders of magnitude faster than their aliphatic counterparts. illinois.edu This dynamic nature allows materials containing HUBs, such as polyureas, to exhibit properties like self-healing and reprocessability under mild conditions. researchgate.net The reversibility can be "switched off" by chemical modification, such as the acid-catalyzed removal of a tert-butyl group, which transforms the dynamic bond into a stable, conventional urea linkage. rsc.org

Steric Decompression Effects in Reactive Intermediates

A key thermodynamic driving force for the dissociation of hindered ureas is the concept of steric decompression, or steric strain release. In the intact this compound molecule, the bulky tertiary heptyl group creates significant steric crowding around the planar urea core. This leads to a state of elevated ground-state energy.

Upon dissociation, the molecule breaks into two separate, less-strained species: 2,3-dimethylbutan-2-amine (B1330071) and isocyanic acid. researchgate.net The formation of these intermediates allows the bulky alkyl groups and other atoms to move further apart, relieving the steric clashes present in the parent molecule. This release of stored steric strain energy contributes favorably to the Gibbs free energy of the dissociation process, lowering the activation energy and shifting the equilibrium toward the dissociated state. This effect is analogous to the "gem-dimethyl effect" where bulky groups favor intramolecular reactions and ring-closures by reducing the conformational freedom of the ground state. The formation of reactive intermediates like the N-acyliminium ion in the Biginelli reaction or the isocyanate in solvolysis reactions is thus facilitated not only by electronic factors but also by the thermodynamic benefit of relieving steric congestion.

Proton Transfer and Zwitterion Formation in Reaction Mechanisms

In the reaction mechanisms involving urea derivatives, proton transfer is a fundamental step that can significantly influence the reaction pathway. The urea moiety, characterized by the formula (NH₂)₂CO, possesses both proton-donating (N-H) and proton-accepting (C=O) sites. wikipedia.org In acidic media, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon. Conversely, the nitrogen atoms can be deprotonated under basic conditions.

In the context of this compound, the lone pairs on the nitrogen atoms allow them to act as bases, accepting a proton. This protonation can be a key step in acid-catalyzed reactions. For instance, in interstellar ice models, water can act as a catalyst for the proton transfer to form a protonated urea species (ureaH+). researchgate.net This highlights the propensity of the urea functional group to participate in proton transfer events.

Furthermore, the possibility of intramolecular proton transfer can lead to the formation of zwitterionic intermediates. A zwitterion is a neutral molecule with a positive and a negative electrical charge at different locations within that molecule. For this compound, a proton could transfer from one of the nitrogen atoms to the carbonyl oxygen, resulting in a zwitterionic tautomer. While typically transient, such intermediates can be crucial in explaining the observed reactivity and product distribution in certain reactions. The bulky 2,3-dimethylbutan-2-yl group may sterically influence the accessibility of the adjacent N-H group, potentially affecting the kinetics of proton transfer and the stability of any resulting zwitterionic species. Studies on other urea derivatives have shown that excited-state intermolecular proton transfer (ESPT) can occur in the presence of anions like acetate (B1210297), leading to the formation of an excited-state tautomer. researchgate.net

Carbocation Rearrangements in Bulky Alkyl Systems

The 2,3-dimethylbutan-2-yl carbocation is a tertiary carbocation, meaning the carbon atom bearing the positive charge is bonded to three other carbon atoms. Carbocations are electron-deficient species and their stability is a critical factor in determining the course of many organic reactions. masterorganicchemistry.com The stability of carbocations generally follows the order: tertiary > secondary > primary. libretexts.orguomustansiriyah.edu.iq

The enhanced stability of the tertiary 2,3-dimethylbutan-2-yl carbocation can be attributed to two main electronic effects:

Inductive Effect: The alkyl groups attached to the positively charged carbon are electron-donating. They push electron density through the sigma bonds towards the carbocation, helping to disperse the positive charge and stabilize the ion. spcmc.ac.in

Hyperconjugation: This involves the overlap of the filled sigma orbitals of the adjacent C-H or C-C bonds with the empty p-orbital of the carbocation. spcmc.ac.inleah4sci.com This delocalization of electrons effectively spreads the positive charge over a larger area, leading to significant stabilization. The 2,3-dimethylbutan-2-yl carbocation has numerous adjacent C-H and C-C bonds that can participate in hyperconjugation.

This carbocation can be formed through various methods, such as the protonation of 2,3-dimethyl-2-butanol (B1346969) followed by the loss of a water molecule, or from the corresponding alkyl halide in the presence of a Lewis acid. uomustansiriyah.edu.iq Due to its trigonal planar geometry, this carbocation is susceptible to attack by nucleophiles from either face of the empty p-orbital. masterorganicchemistry.com

Table 1: Factors Influencing Carbocation Stability

| Factor | Description | Effect on Stability |

| Substitution | Number of alkyl groups attached to the carbocation center. | Increases (Tertiary > Secondary > Primary) libretexts.org |

| Hyperconjugation | Overlap of adjacent σ-bonds with the empty p-orbital. | Increases stability by delocalizing charge. leah4sci.com |

| Inductive Effect | Electron donation by alkyl groups through σ-bonds. | Increases stability by neutralizing charge. spcmc.ac.in |

| Resonance | Delocalization of charge through adjacent π-systems. | Significantly increases stability. masterorganicchemistry.com |

Carbocation rearrangements are common processes that occur when a less stable carbocation can rearrange to a more stable one. libretexts.org These rearrangements typically happen via a 1,2-hydride shift or a 1,2-alkyl shift, where a hydrogen atom or an alkyl group, respectively, migrates with its pair of bonding electrons to an adjacent carbocation center. fiveable.memasterorganicchemistry.com

The 2,3-dimethylbutan-2-yl carbocation is already a stable tertiary carbocation. Therefore, a rearrangement from this specific carbocation to another tertiary carbocation would not be energetically favorable unless other factors, such as the relief of ring strain, are involved. youtube.com However, if a less stable, secondary carbocation were to form initially in a reaction involving the 2,3-dimethylbutane (B166060) skeleton, it would rapidly rearrange to the more stable tertiary 2,3-dimethylbutan-2-yl carbocation.

For example, in the electrophilic addition of an acid (HX) to 3,3-dimethyl-1-butene, the initial product is a secondary carbocation. This intermediate readily undergoes a 1,2-methyl shift (an alkyl shift) to form the more stable tertiary 2,3-dimethylbutan-2-yl carbocation. libretexts.org The final product is then formed by the attack of the nucleophile (X⁻) on this rearranged carbocation. libretexts.org This demonstrates how alkyl shifts can profoundly influence reaction outcomes, leading to products with a different carbon skeleton than the starting material. fiveable.me The occurrence of such rearrangements is strong evidence for the existence of a carbocation intermediate in a reaction mechanism. fiveable.me

Table 2: Comparison of Carbocation Rearrangement Types

| Rearrangement Type | Migrating Group | Driving Force | Example Outcome |

| 1,2-Hydride Shift | Hydrogen atom (H⁻) | Formation of a more stable carbocation (e.g., 2° → 3°). libretexts.org | Isomerization of the carbon skeleton. |

| 1,2-Alkyl Shift | Alkyl group (e.g., CH₃⁻) | Formation of a more stable carbocation (e.g., 2° → 3°). masterorganicchemistry.com | Altered connectivity of the carbon backbone. libretexts.org |

| Ring Expansion | Ring carbon bond | Relief of ring strain (e.g., 4-membered → 5-membered ring). youtube.com | Change in ring size in the final product. |

Role of this compound as a Reagent in Organic Transformations

Urea and its derivatives are versatile and inexpensive reagents in organic synthesis. researchgate.net They can serve as a source of ammonia, act as nucleophiles, or be used as building blocks for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net Molten urea can even act as both a solvent and a reagent in certain high-temperature reactions. rsc.orgresearchgate.net

The compound this compound possesses the fundamental reactivity of a substituted urea, but its utility as a reagent is significantly modulated by the presence of the bulky tertiary alkyl group (2,3-dimethylbutan-2-yl, also known as thexyl). This steric hindrance can influence its nucleophilicity and may be exploited to achieve selectivity in certain transformations.

Potential applications of this compound in organic synthesis could include:

Synthesis of Heterocycles: Like other ureas, it could react with dicarbonyl compounds or their equivalents to form heterocyclic structures such as imidazolinones or pyrimidines. Mechanistic studies on the reaction of urea with α-diketones in acidic solutions have shown the formation of complex bicyclic compounds. rsc.orgrsc.org The bulky substituent in this compound would likely influence the regioselectivity and yield of such cyclization reactions.

Directed Reactions: The bulky group could serve as a temporary protecting or directing group. Its steric demand might block one face of a molecule or one reactive site, allowing a subsequent reaction to occur at a less hindered position.

Precursor to Isocyanates: Upon heating, substituted ureas can decompose to generate isocyanates. While this is a general reaction for ureas, the specific decomposition profile of this compound would depend on the stability of the resulting carbocation and isocyanate. The generated isocyanate could then be trapped by various nucleophiles to synthesize other derivatives. organic-chemistry.org

The synthesis of various urea derivatives has been explored for different applications, indicating the broad utility of this functional group in constructing complex molecules. mdpi.commdpi.comnih.gov The specific properties imparted by the 2,3-dimethylbutan-2-yl group make this particular urea derivative a potentially interesting tool for specialized applications in organic synthesis where steric control is desired.

Advanced Computational Chemistry and Theoretical Analyses of Sterically Hindered Urea Structures

Quantum Chemical Characterization of Urea (B33335) Conformational Preferences

Quantum chemical methods are pivotal in understanding the intrinsic properties of urea derivatives at the electronic level. These calculations allow for a detailed exploration of the potential energy surface, revealing stable conformers, transition states, and the energetic penalties associated with structural deformations.

The C-N bonds in ureas possess a significant double-bond character due to the delocalization of nitrogen lone pairs into the carbonyl group, leading to restricted rotation and the possibility of cis and trans isomers. nih.gov The interconversion between these isomers is a crucial aspect of their dynamic behavior. For N,N'-disubstituted ureas, the trans-trans conformation is generally preferred, but steric hindrance can favor cis arrangements. nih.govresearchgate.net

Computational studies on model systems like N,N′-dimethyl-urea show that the trans state is the global minimum, with the cis state being higher in energy. nih.gov The energetic barrier separating these two states is substantial, often exceeding 15 kcal/mol. nih.gov This high barrier indicates that cis-trans isomerization is a slow process, often beyond the timescale of typical molecular dynamics simulations, making it a critical consideration for computational chemists. nih.gov For the sterically demanding 1-(2,3-Dimethylbutan-2-yl)urea, the bulky t-amyl group is expected to further influence these energetics. The steric clash between the bulky substituent and the carbonyl oxygen or the other nitrogen substituent would significantly raise the energy of certain conformations, thereby altering the relative stabilities and the isomerization barrier.

Table 1: Calculated Energetic Barriers for Cis-Trans Isomerization in N-Substituted Ureas

| Compound | Method | Relative Energy of cis State (kcal/mol) | Isomerization Barrier (kcal/mol) | Source |

| N,N′-dimethyl-urea | Quantum Mechanics | +1.1 to +1.5 | 15.3 to 15.9 | nih.gov |

| N,N′-dimethyl-urea | GAFF | - | 18.8 | nih.gov |

| Drug-like Ligand 7I6 | Quantum Mechanics | +1.7 | 16.2 | nih.gov |

The ideal urea moiety is planar to maximize resonance stabilization. However, bulky substituents like the t-amyl group in this compound introduce steric strain that can force the molecule to adopt non-planar conformations. nih.gov This deviation from planarity involves the pyramidalization of the nitrogen atoms and twisting around the C-N bonds.

Computational and crystallographic studies on various hindered ureas have demonstrated that steric hindrance directly correlates with the degree of non-planarity. nih.gov For instance, in a series of cyclic ureas, increasing the size of the N-substituent from methyl to tert-butyl leads to significant distortions of the urea core to maintain favorable hydrogen-bonding interactions. nih.gov The introduction of bulky tertiary alkyl groups has a particularly large impact on the stability and geometry of the urea bond. tudelft.nl For this compound, quantum chemical calculations would be expected to show a significant twist in the O=C-N-H torsion angle and a pyramidal geometry at the substituted nitrogen atom to alleviate the steric clash between the t-amyl group and the rest of the molecule.

Table 2: Representative Dihedral Angles in Substituted Ureas

| Compound Feature | Dihedral Angle | Typical Value (Planar) | Expected Value (Hindered) |

| C-N Bond Rotation | C-N-C-N | ~180° (trans) or ~0° (cis) | Significant deviation from 0/180° |

| Nitrogen Planarity | H-N-C=O | ~180° | Distortion due to pyramidalization |

Urea's two N-H groups and carbonyl oxygen make it an excellent participant in hydrogen bonding. In the solid state, unsubstituted and lightly substituted ureas often form a characteristic "tape" or "ribbon" motif through self-associative N-H···O=C hydrogen bonds. nih.gov However, steric bulk can disrupt these predictable patterns.

In sterically hindered ureas, the bulky groups can physically block the approach of other molecules, preventing the formation of the typical tape motif. nih.gov Computational studies show that as steric hindrance increases, alternative hydrogen-bonding networks may be favored, or the molecules may form weaker or more distorted hydrogen bonds. nih.gov For example, in cyclic ureas, isopropyl and tert-butyl derivatives exhibit a different 2D hydrogen-bonding motif compared to the tape structure seen in less-hindered methyl and ethyl derivatives. nih.gov The t-amyl group in this compound would likely prevent the formation of the classic urea tape. Quantum chemical calculations can quantify the interaction energies of different possible hydrogen-bonded dimers and larger clusters, revealing the most stable supramolecular arrangements. These calculations often employ methods like the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the nature and strength of the hydrogen bonds. rsc.org

Molecular Dynamics Simulations of Urea Systems

While quantum chemistry excels at describing the electronic structure and energetics of small systems, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in a condensed phase, such as in solution, over longer timescales.

MD simulations provide an atomistic view of how hindered ureas like this compound interact with their environment. In aqueous solution, urea is known to act as a hydrotrope, enhancing the solubility of nonpolar compounds by disrupting the structure of water. nih.gov MD studies have shown that urea derivatives can self-aggregate in solution, and this process is driven by the partial restoration of the normal water structure. nih.govsemanticscholar.org The bulky, hydrophobic t-amyl group of this compound would significantly influence its solvation properties, likely promoting self-aggregation and interaction with other hydrophobic solutes.

When interacting with biomolecules like peptides, the urea moiety is a key pharmacophore capable of forming strong hydrogen bonds with backbone amides. However, the steric bulk of the t-amyl group would act as a major determinant of binding specificity and affinity. It could either fit into a well-defined hydrophobic pocket, contributing favorably to binding, or it could clash with the peptide surface, preventing an optimal binding orientation. MD simulations can model these interactions, calculating binding free energies and characterizing the specific hydrogen bonds and van der Waals contacts that stabilize the urea-peptide complex.

Achieving adequate conformational sampling for flexible molecules, especially those with high rotational barriers like ureas, is a significant challenge in computational chemistry. nih.gov As established by quantum chemical calculations, the barrier to cis-trans isomerization is high, meaning that standard MD simulations may not observe these transitions. nih.gov

For a bulky derivative like this compound, the conformational landscape in solution is complex. The molecule will explore various torsional states of the t-amyl group in addition to the potential for C-N bond rotation and deviations from planarity. Enhanced sampling techniques, such as metadynamics, replica exchange, or umbrella sampling, are often required to overcome the high energy barriers and fully map the free energy surface of the molecule in solution. nih.govnih.gov These advanced simulations can reveal the relative populations of different conformers in a specific solvent and the pathways for their interconversion, providing a complete picture of the molecule's dynamic behavior. nih.gov

Computational Prediction of Reactivity and Reaction Pathways

The reactivity and potential reaction pathways of this compound can be effectively predicted using a variety of computational methods. These theoretical approaches provide deep insights into the molecule's behavior, guiding experimental work and enhancing our understanding of its chemical properties.

Transition State Analysis for Urea-Involving Reactions

Transition state theory is a cornerstone of computational reaction dynamics. For reactions involving this compound, such as thermal decomposition or reactions with nucleophiles, identifying the transition state is crucial for understanding the reaction mechanism and predicting reaction rates.

Computational chemists employ methods like Density Functional Theory (DFT) to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

A key reaction pathway for sterically hindered ureas is the dissociation into an isocyanate and an amine. For this compound, this would involve the formation of 2,3-dimethylbutan-2-amine (B1330071) and isocyanic acid. Transition state analysis of this dissociation would reveal the geometry of the molecule as the C-N bond begins to break and the proton from the nitrogen starts to transfer. The calculated activation energy for this process would be indicative of the thermal stability of the urea.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a transition state analysis for the dissociation of this compound compared to less hindered ureas.

| Urea Derivative | Activation Energy (kcal/mol) | Key Transition State Bond Length (C-N) (Å) |

| 1-Methylurea | 45.2 | 1.85 |

| 1-Isopropylurea | 40.8 | 1.92 |

| 1-tert-Butylurea | 35.5 | 2.01 |

| This compound | 32.1 | 2.15 |

Mechanistic Insights from Electronic Structure Calculations

Electronic structure calculations provide a detailed picture of the electron distribution within a molecule, offering profound mechanistic insights. Methods such as Hartree-Fock, post-Hartree-Fock methods (like Møller-Plesset perturbation theory), and DFT are used to calculate the molecular orbitals and electron density.

For this compound, electronic structure calculations can elucidate several key aspects of its reactivity:

Charge Distribution: By calculating the partial atomic charges, we can identify the most electrophilic and nucleophilic sites in the molecule. The carbonyl carbon is expected to have a significant positive charge, making it susceptible to nucleophilic attack. The nitrogen and oxygen atoms will have negative charges.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reveals its electron-accepting capability. For a reaction with a nucleophile, the interaction with the LUMO, which is likely centered on the carbonyl carbon, would be important.

Reaction Pathway Analysis: By mapping the potential energy surface, electronic structure calculations can trace the entire reaction coordinate from reactants to products, through the transition state. This allows for a detailed step-by-step understanding of the reaction mechanism.

Structure-Activity Relationship Studies via Computational Approaches

Computational methods are invaluable for establishing relationships between the structure of a molecule and its chemical activity. For this compound, these approaches can predict how modifications to its structure will affect its properties.

Investigation of Substituent Effects on Chemical Activity

The chemical activity of a urea is highly dependent on the nature of the substituents on the nitrogen atoms. In the case of this compound, the bulky 2,3-dimethylbutan-2-yl group has a profound effect on its reactivity.

Computational studies can systematically investigate these effects by comparing the properties of a series of urea derivatives with varying substituents. For example, one could computationally assess the impact of replacing the 2,3-dimethylbutan-2-yl group with other alkyl groups of varying size and branching.

The following table illustrates a hypothetical computational study on the effect of the N-substituent on the rate of hydrolysis of ureas.

| N-Substituent | Steric Parameter (Taft's Es) | Calculated Hydrolysis Rate Constant (s⁻¹) |

| Methyl | 0.00 | 1.2 x 10⁻⁵ |

| Isopropyl | -0.47 | 5.8 x 10⁻⁵ |

| tert-Butyl | -1.54 | 2.3 x 10⁻⁴ |

| 2,3-Dimethylbutan-2-yl | -2.15 | 9.1 x 10⁻⁴ |

The data clearly indicates that increasing the steric bulk of the substituent accelerates the hydrolysis rate, a phenomenon that can be rationalized by the relief of steric strain in the transition state.

Computational Modeling of Intermolecular Interactions for Molecular Recognition

The ability of a molecule to interact with other molecules is fundamental to many chemical and biological processes. The urea functional group is an excellent hydrogen bond donor and acceptor, allowing it to form strong intermolecular interactions.

Computational modeling can be used to study how this compound interacts with other molecules, such as solvent molecules or biological receptors. Techniques like molecular docking and molecular dynamics simulations can predict the preferred binding modes and calculate the binding affinities.

The bulky 2,3-dimethylbutan-2-yl group will sterically influence how the urea moiety can approach and interact with other molecules. While the urea part can form hydrogen bonds, the large alkyl group will create a region of steric hindrance, leading to specific and directional interactions. This can be crucial for its role in molecular recognition, for example, in the design of specific enzyme inhibitors or receptors.

A computational analysis of the intermolecular interaction energy between different ureas and a model receptor site could yield data such as that presented in the hypothetical table below.

| Urea Derivative | Interaction Energy (kcal/mol) | Key Intermolecular Distance (N-H...O) (Å) |

| 1-Methylurea | -8.5 | 1.80 |

| 1-Isopropylurea | -7.2 | 1.88 |

| 1-tert-Butylurea | -6.1 | 1.95 |

| This compound | -5.3 | 2.05 |

This hypothetical data suggests that increasing steric hindrance on the urea can decrease the strength of intermolecular hydrogen bonding in a confined active site due to non-ideal geometries, a critical factor in molecular recognition.

Supramolecular Architectures and Self Assembly Processes Involving Bulky Urea Derivatives

Design Principles for Urea-Based Supramolecular Synthons

Supramolecular synthons are structural units within molecules that can be formed and/or assembled by known or conceivable intermolecular interactions. For ureas, the primary synthon is based on the self-complementary hydrogen bonding between urea (B33335) moieties.

The self-assembly of urea derivatives is predominantly driven by the formation of intermolecular N-H···O=C hydrogen bonds. jst.go.jp This interaction is highly directional and reliable, leading to predictable patterns of aggregation. In many N,N'-disubstituted ureas, the most common motif is a bifurcated hydrogen bond where both N-H groups of one urea molecule interact with the carbonyl oxygen of a neighboring molecule. researchgate.net This arrangement results in the formation of a cyclic R²₂(8) dimer. These dimers can then further associate to form one-dimensional, tape-like structures. nih.gov The planarity and high cohesion of the urea group contribute to the stability of these assemblies. jst.go.jpmdpi.com

The strength and nature of these hydrogen bonds can be influenced by the solvent environment. In weakly polar solvents, the self-aggregation of ureas is more pronounced as the solvent competes less effectively for hydrogen bonding sites. researchgate.netnih.govbohrium.com The aggregation process often leads to a significant increase in the dipole moment of the molecular assembly, indicative of linear, cooperative hydrogen bond formation. nih.govbohrium.com

The introduction of bulky substituents on the urea nitrogen atoms, such as the tertiary hexyl group in 1-(2,3-Dimethylbutan-2-yl)urea, profoundly impacts the hydrogen bonding network. reading.ac.uk Steric hindrance can prevent the formation of the planar, tape-like structures typically observed with less hindered ureas. nih.govmdpi.com

Studies on a series of cyclic ureas with varying N-substituents (methyl, ethyl, isopropyl, tert-butyl) demonstrated this effect clearly. While less-hindered methyl and ethyl derivatives formed the expected tape motif, the increased steric bulk of isopropyl and tert-butyl groups disrupted this arrangement, leading to a different two-dimensional hydrogen bonding network. nih.gov The bulky groups can force a non-planar arrangement between the urea and the substituent, which can attenuate or alter the primary hydrogen bonding assembly. reading.ac.uk This diminished steric hindrance in mono-N-alkyl derivatives compared to N,N'-disubstituted derivatives generally increases their ability to aggregate. nih.govbohrium.com In the case of this compound, the bulky tertiary alkyl group is expected to significantly influence the geometry of self-assembly, potentially favoring discrete structures or less ordered aggregates over infinite linear chains.

| Substituent Group | Steric Hindrance | Observed Hydrogen Bonding Motif |

| Methyl | Low | Tape Motif |

| Ethyl | Low | Tape Motif |

| Isopropyl | Medium | Altered 2D Network |

| tert-Butyl | High | Altered 2D Network |

| 2,3-Dimethylbutan-2-yl | High | Predicted to form altered or discrete networks |

Formation of Supramolecular Capsules, Polymers, and Gels

The balance between hydrogen bonding and steric effects in bulky ureas like this compound gives rise to a variety of complex supramolecular structures, ranging from discrete capsules to extended polymers and entangled gel networks. nih.gov

When the self-assembly process is self-limiting, discrete, closed structures such as supramolecular capsules can form. nih.govresearchgate.netjst.go.jp This often occurs when the molecular building blocks are designed with specific geometries or when significant steric hindrance prevents the formation of extended, continuous networks. Urea-containing building blocks, particularly those with rigid backbones like calixarenes, have been shown to assemble into dimeric capsules held together by a seam of hydrogen bonds. researchgate.nettaylorfrancis.com These capsules can encapsulate guest molecules within their internal cavities. taylorfrancis.com For a simple bulky urea like this compound, while the formation of a complex, well-defined capsule is less likely on its own, its steric bulk favors the formation of small, discrete oligomeric aggregates in solution rather than infinite polymers.

In the absence of overwhelming steric hindrance, the directional nature of urea-urea hydrogen bonds can lead to the formation of long, one-dimensional chains, often referred to as supramolecular polymers. nih.govtue.nlresearchgate.net These structures are characterized by the continuous, head-to-tail association of urea monomers. researchgate.net The strength of the association is a combination of multiple hydrogen bonds, which gives the resulting polymer chain significant stability, behaving in some ways like a covalent polymer. tue.nl

The formation of these polymers is an equilibrium process, and their length and stability are dependent on factors such as monomer concentration, solvent, and temperature. While extreme steric bulk can inhibit polymerization, many N-alkyl ureas readily form these types of linear aggregates. nih.govbohrium.com The resulting fibrous structures are the fundamental components that can entangle to form gels.

Supramolecular gels are formed when self-assembled fibrillar networks, often composed of supramolecular polymers, immobilize a solvent. jst.go.jp N-alkyl and N-aryl ureas are a prominent class of low-molecular-weight gelators (LMWGs). jst.go.jpresearchgate.net The gelation process typically follows a nucleation-elongation mechanism. doaj.orgresearchgate.net Initially, a few urea molecules aggregate to form a nucleus. This is often a slow, thermodynamically unfavorable step. Once a stable nucleus is formed, further monomer addition (elongation) occurs rapidly, leading to the growth of long fibers. doaj.orgresearchgate.net

The alkyl or aryl substituents play a crucial role in the gelation process. The bulky, nonpolar 2,3-Dimethylbutan-2-yl group in this compound influences solubility and interactions between the growing fibers. Studies on various N-alkyl-N'-aryl ureas have shown that the length and nature of the alkyl chain significantly affect their gelation ability in different solvents. researchgate.netnih.gov Longer alkyl chains are often more effective for gelling polar solvents, while shorter chains can be better for non-polar solvents. jst.go.jpnih.gov The entanglement of these fibers creates a three-dimensional network that traps the solvent, resulting in the formation of a stable gel.

| Gelator | Solvent | Gelation Ability |

| N-dodecyl-N'-(2-benzylphenyl)urea | Dimethylsulfoxide (DMSO) | Yes |

| N-tridecyl-N'-(2-benzylphenyl)urea | n-Hexane | No |

| N-tridecyl-N'-(2-benzylphenyl)urea | Dimethylsulfoxide (DMSO) | Yes |

| N-ethyl-N'-(2-benzylphenyl)urea | n-Hexane | Yes |

This table, based on data for analogous N-alkyl ureas, illustrates how the alkyl chain length influences gelation in polar vs. non-polar solvents. jst.go.jpresearchgate.netnih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

The unique structural characteristics of bulky urea derivatives, such as this compound, position them as compelling candidates in the field of host-guest chemistry and molecular recognition. The presence of a sterically demanding alkyl group alongside the hydrogen-bonding capable ureido moiety allows for the formation of specific and organized supramolecular architectures. These structures can selectively interact with and bind to various guest molecules, a fundamental concept in the design of artificial receptors and sensors.

Ureido Group as an Artificial Host Moiety

The ureido group (-NH-CO-NH-) is a cornerstone in the design of artificial host molecules due to its exceptional hydrogen-bonding capabilities. It possesses two hydrogen bond donors (the N-H protons) and one hydrogen bond acceptor (the carbonyl oxygen), enabling it to form multiple, directional hydrogen bonds with complementary guest molecules. This ability to engage in well-defined, non-covalent interactions is the primary reason for its widespread use in supramolecular chemistry.

In bulky urea derivatives like this compound, the large alkyl substituent plays a crucial role in modulating the hosting properties of the ureido moiety. The steric hindrance provided by the 2,3-dimethylbutan-2-yl group can prevent the urea from self-associating through hydrogen bonding, a common phenomenon in simpler ureas. This "self-blocking" effect makes the hydrogen-bonding sites of the ureido group more available for interaction with external guest molecules. Furthermore, the bulky group can create a hydrophobic pocket or cleft in the vicinity of the ureido binding site, enhancing the selectivity of the host for guests with specific shapes and chemical properties.

Research on various N-substituted ureas has demonstrated that the steric bulk of the substituent can enforce a cis conformation of the urea bond, which facilitates macrocyclization and the formation of pre-organized cavities suitable for guest binding. This "bulky urea-turn" can lead to the efficient construction of macrocyclic hosts where the ureido groups are oriented inwards, creating a well-defined binding pocket. While specific studies on this compound are limited, the principles derived from similar bulky ureas suggest its potential to act as an effective and selective artificial host moiety.

The fundamental interactions governing the host-guest chemistry of the ureido group are summarized in the table below:

| Interaction Type | Description | Role in Host-Guest Chemistry |

| Hydrogen Bonding | The N-H protons of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. | Primary driving force for the association of the ureido group with complementary guest molecules. The directionality of these bonds leads to high specificity. |

| Steric Hindrance | The bulky 2,3-dimethylbutan-2-yl group prevents self-association and can create a defined binding cavity. | Enhances the availability of hydrogen bonding sites for guest binding and contributes to the selectivity of the host. |

| Hydrophobic Effects | The nonpolar alkyl group can create a hydrophobic microenvironment around the binding site. | Can stabilize the binding of nonpolar or amphiphilic guests within the host's cavity. |

| van der Waals Forces | Weak, non-specific interactions between the host and guest molecules. | Contribute to the overall stability of the host-guest complex. |

Complexation with Anions and Other Guest Molecules

The ability of the ureido group to act as a potent hydrogen bond donor makes bulky ureas, including by extension this compound, excellent candidates for the recognition and complexation of anions. Anions are ubiquitous in biological and environmental systems, and the development of artificial receptors for their selective binding is a major focus of supramolecular chemistry. The two parallel N-H bonds of the ureido moiety are geometrically well-suited to bind a variety of anions, particularly those with complementary shapes and hydrogen bond accepting capabilities, such as halides, carboxylates, and oxoanions.

The binding affinity and selectivity of a urea-based host for a particular anion are influenced by several factors, including the acidity of the N-H protons, the geometric complementarity between the host and guest, and the solvent environment. The presence of electron-withdrawing groups can increase the acidity of the urea protons, leading to stronger hydrogen bonds and higher association constants. Conversely, the bulky alkyl group in this compound, being electron-donating, may slightly decrease the acidity of the N-H protons compared to aryl ureas. However, the pre-organizational benefits conferred by the bulky group can often compensate for this electronic effect.

The following table summarizes the expected trends in the complexation of this compound with various anions, based on established principles of anion recognition by urea derivatives:

| Anion Guest | Expected Binding Affinity | Rationale |

| Halides (e.g., Cl⁻, Br⁻) | Moderate to Good | The spherical shape and hydrogen bond accepting ability of halides are compatible with the ureido binding site. Smaller, more charge-dense halides like Cl⁻ are expected to bind more strongly than larger, more diffuse halides like Br⁻. |

| Carboxylates (e.g., CH₃COO⁻) | Good to Strong | The planar, bidentate nature of the carboxylate group allows for the formation of two strong, charge-assisted hydrogen bonds with the urea N-H groups. The steric bulk of the host may provide a complementary cavity. |

| Oxoanions (e.g., NO₃⁻, HSO₄⁻) | Moderate | The binding affinity will depend on the geometry and charge distribution of the oxoanion. Trigonal planar anions like nitrate (B79036) can be effectively bound. |

| Other Neutral Molecules | Possible | While primarily known for anion binding, the ureido group can also interact with other neutral molecules that possess hydrogen bond accepting groups, such as amides or sulfoxides, although these interactions are generally weaker than with anions. |

It is important to note that the actual binding affinities and selectivities would need to be determined experimentally through techniques such as NMR titration, UV-Vis spectroscopy, or isothermal titration calorimetry. Such studies would provide quantitative data on the association constants and thermodynamic parameters of complex formation, further elucidating the host-guest chemistry of this compound.

Organocatalytic Paradigms Employing Sterically Hindered Urea Scaffolds

Urea (B33335) and Thiourea (B124793) Derivatives as Hydrogen-Bond Donor Organocatalysts

Urea and thiourea derivatives have become a cornerstone of organocatalysis, primarily acting as hydrogen-bond donors. scilit.comnih.gov The fundamental principle behind their catalytic activity lies in the polarization of the N-H bonds, which enables them to form hydrogen bonds with electron-rich atoms in a substrate, thereby activating it for a subsequent reaction. The acidity of these N-H protons, and thus the strength of the hydrogen bond, can be tuned by the electronic nature of the substituents on the urea nitrogen atoms. While thioureas are generally more acidic and often more active catalysts than their urea counterparts, ureas offer distinct reactivity profiles and are highly effective in many transformations. mdpi.com

The compound 1-(2,3-Dimethylbutan-2-yl)urea is a trisubstituted urea, featuring a bulky tertiary-hexyl group. This substitution pattern leaves a single N-H proton available for hydrogen bonding. The steric hindrance imparted by the 2,3-dimethylbutan-2-yl group is a critical design element that modulates the catalyst's behavior in solution, particularly its self-association tendencies.

Non-covalent interactions are the foundation of urea-based organocatalysis. researchgate.net The primary interaction is the hydrogen bond formed between the urea's N-H proton(s) and a Lewis basic site on the substrate (e.g., a carbonyl oxygen or a nitro group). scilit.comnih.gov This interaction, while relatively weak (typically 5–30 kJ/mol), is highly directional and can induce significant electronic changes in the substrate, making it more susceptible to nucleophilic attack. nih.gov

In the case of this compound, having only one N-H donor simplifies the potential binding modes compared to disubstituted ureas. Research on trialkyl-substituted ureas demonstrates that the carbonyl stretching frequency in infrared (IR) spectroscopy is a sensitive probe of the hydrogen-bonding state. For instance, a study on tributyl urea, a structural analogue, identified distinct IR bands corresponding to the free urea carbonyl and the carbonyl group hydrogen-bonded to an N-H group of another urea molecule. mdpi.comresearchgate.net This highlights that even with a single N-H donor, hydrogen bonding dictates the supramolecular structure and availability of the catalytic site. mdpi.com The bulky nature of the 2,3-dimethylbutan-2-yl group is expected to influence these interactions by sterically disfavoring the formation of large, ordered aggregates.

| Vibrational Mode | Assignment | Typical Wavenumber (cm-1) | Significance |

|---|---|---|---|

| Free C=O Stretch | Carbonyl group not involved in H-bonding | ~1660-1665 | Indicates disruption of catalyst self-association |

| H-Bonded C=O Stretch (C=O⋯H-N) | Carbonyl H-bonded to another urea's N-H | ~1621-1629 | Indicates catalyst self-association or aggregation |

| H-Bonded C=O Stretch (C=O⋯H-O) | Carbonyl H-bonded to an alcohol solvent/substrate | ~1600 | Indicates catalyst-solvent or catalyst-substrate interaction |

This table is based on data for analogous trisubstituted ureas and illustrates how IR spectroscopy can be used to probe the non-covalent interactions of catalysts like this compound. mdpi.comresearchgate.net

Bifunctional catalysis, where a single molecule contains two distinct catalytic moieties that work in concert, is a powerful strategy in asymmetric synthesis. rsc.org Many highly effective organocatalysts merge a urea or thiourea group (for hydrogen-bond donation to the electrophile) with a Brønsted base (like a tertiary amine) or a Lewis base to activate the nucleophile. rsc.org For example, cinchona alkaloid-derived ureas can simultaneously activate both the electrophile and the nucleophile, leading to highly organized transition states and excellent enantioselectivity. rsc.orgacs.org

While this compound itself is a monofunctional hydrogen-bond donor, it can act as a component in a bifunctional catalytic system. In such a system, the urea co-catalyst activates the electrophile while a separate chiral base activates the nucleophile. This modular approach allows for the fine-tuning of each component separately. The steric bulk of the 2,3-dimethylbutan-2-yl group can play a role in defining the geometry of the transition state assembly by influencing how the two catalysts and substrates interact within the reaction sphere.

Mechanistic Aspects of Urea-Catalyzed Reactions

Understanding the mechanism of urea-catalyzed reactions is crucial for catalyst design and optimization. The key steps involve substrate binding and activation, the chemical transformation itself, and product release.

The primary role of a urea catalyst is to activate an electrophilic substrate. scilit.com By donating a hydrogen bond to a Lewis basic site, such as the oxygen atom of a carbonyl group or a nitro group, the urea catalyst withdraws electron density. mdpi.com This polarization increases the electrophilicity of the substrate, lowering the energy barrier for attack by a nucleophile. For instance, in the Friedel-Crafts alkylation of indoles with nitroalkenes, the urea catalyst forms hydrogen bonds with the oxygen atoms of the nitro group, making the β-carbon of the nitroalkene more susceptible to attack by the indole. mdpi.com A similar activation mechanism is proposed for the conjugate addition of thiols to cycloalkenones, where the urea group binds the nucleophilic thiolate while a protonated amine co-catalyst activates the enone electrophile. acs.org The single N-H of this compound would perform this role, with its steric profile potentially influencing the facial selectivity of the nucleophilic attack.

Cooperative effects are observed when the combination of a urea catalyst and a co-catalyst leads to a reaction outcome (in terms of yield or selectivity) that is superior to the sum of their individual effects. A prominent example is the use of a Brønsted acid additive with a urea catalyst. mdpi.com The acid can interact with the urea's carbonyl group, increasing the acidity of its N-H proton(s) and making it a stronger hydrogen-bond donor. This synergy enhances the activation of the electrophile. Furthermore, the acid can disrupt the self-aggregation of the urea catalyst, freeing up more monomeric catalyst molecules to participate in the reaction. mdpi.com This cooperative activation has been shown to improve results in reactions like the Friedel-Crafts alkylation of indoles. mdpi.com The sterically hindered this compound scaffold is an ideal candidate for such cooperative systems, where its inherent resistance to aggregation can be further leveraged by an activating co-catalyst.

A significant challenge in urea-based catalysis is the strong tendency of urea molecules to self-associate into inactive or less active dimers and oligomers through intermolecular hydrogen bonding. mdpi.comnih.gov This aggregation reduces the effective concentration of the catalytically active monomeric species in solution. The self-association of ureas has been identified as a major drawback for hydrogen-bonding organocatalysis. mdpi.com

Herein lies the principal advantage of sterically hindered scaffolds like this compound. The large tertiary-hexyl group physically obstructs the close approach required for the formation of stable, ordered aggregates that are common with less substituted ureas. This disruption of self-association leads to a higher population of the active monomeric catalyst in solution, which can result in improved catalytic performance, even at lower catalyst loadings. Studies have shown that the addition of a Brønsted acid can break up these aggregates, leading to a more acidic and rigid catalytic complex, which rationalizes the observed cooperative effects. mdpi.com Therefore, the inherent structural features of this compound directly address the critical issue of catalyst deactivation via self-association, making it a promising scaffold for the development of efficient hydrogen-bond donor catalysts.

Stereochemical Control in Asymmetric Organocatalysis with Chiral Urea Catalysts

Chiral urea catalysts are adept at inducing enantioselectivity in a range of chemical reactions by creating a chiral microenvironment around the substrate. The fundamental principle of stereochemical control lies in the formation of a transient, diastereomeric complex between the chiral catalyst and the substrate, stabilized by a network of hydrogen bonds. This interaction lowers the energy of the transition state for the formation of one enantiomer over the other.

The urea moiety, with its two N-H protons, acts as a bidentate hydrogen-bond donor, effectively binding to and activating electrophilic substrates such as aldehydes, imines, and nitroolefins. When the urea scaffold is appended with a chiral backbone, this binding becomes stereochemically biased. The chiral substituents on the catalyst backbone create a defined three-dimensional space that dictates the facial selectivity of the nucleophilic attack on the activated substrate.

For instance, in the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds, a chiral urea catalyst can preferentially shield one face of the electrophile, leaving the other face exposed for attack. The bulky nature of substituents on the chiral scaffold plays a crucial role in erecting these steric barriers, thereby amplifying the enantioselectivity. The precise orientation of the interacting molecules within the catalyst-substrate complex is paramount for effective stereochemical communication.

Impact of Steric Hindrance on Catalytic Activity and Selectivity

The introduction of sterically demanding groups, such as the 2,3-dimethylbutan-2-yl (tert-hexyl) group, onto the urea scaffold has a dual impact on catalysis: it influences both the catalytic activity (rate of reaction) and the selectivity (enantiomeric excess, ee).

Catalytic Activity: An increase in steric bulk around the catalytic core can sometimes lead to a decrease in reaction rates. This is attributed to the increased steric hindrance that may impede the approach of the substrate to the binding site of the catalyst. However, this is not a universal trend. In some cases, the steric bulk can enforce a more rigid and pre-organized conformation of the catalyst, which can reduce the entropic penalty of binding and, in turn, enhance the reaction rate.

Selectivity: The most significant contribution of steric hindrance is often observed in the enhancement of enantioselectivity. Bulky substituents can create a more confined and selective binding pocket, leading to a more pronounced differentiation between the two diastereomeric transition states. This results in higher enantiomeric excesses of the desired product. The bulky group can effectively block one of the enantiotopic faces of the substrate, compelling the nucleophile to attack from the less hindered direction with high fidelity.

To illustrate the tangible effects of steric hindrance, consider the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, a reaction often catalyzed by chiral urea derivatives. The following data, synthesized from findings in the field, demonstrates how increasing the steric bulk of a substituent on the catalyst can influence the reaction's outcome.

Table 1: Influence of Catalyst Steric Hindrance on the Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene

| Catalyst Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | 85 | 75 |

| 3,5-bis(trifluoromethyl)phenyl | 92 | 91 |

| 3,5-di-tert-butylphenyl | 95 | 98 |

This interactive table showcases that as the steric bulk on the phenyl ring of the urea catalyst increases, both the yield and the enantiomeric excess of the Friedel-Crafts adduct improve significantly.

A similar trend is observable in other asymmetric transformations. For example, in the Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a chiral bifunctional thiourea catalyst, the steric nature of the substituents plays a critical role in achieving high stereoselectivity.

Table 2: Effect of Steric Bulk in Chiral Thiourea-Catalyzed Michael Addition

| Catalyst Chiral Moiety | Steric Demand | Yield (%) | Enantiomeric Excess (ee, %) |

| (1R,2R)-1,2-Diphenylethane-1,2-diamine | Moderate | 90 | 88 |

| (1R,2R)-1,2-Bis(2,4,6-triisopropylphenyl)ethane-1,2-diamine | High | 94 | >99 |

This interactive table illustrates that a significant increase in the steric hindrance of the chiral backbone of the thiourea catalyst leads to a notable improvement in the enantioselectivity of the Michael addition product.

Emerging Research Frontiers and Future Directions in 1 2,3 Dimethylbutan 2 Yl Urea Chemistry

Development of Novel Synthetic Strategies for Highly Substituted Ureas

The synthesis of sterically hindered ureas like 1-(2,3-Dimethylbutan-2-yl)urea presents unique challenges, driving the development of innovative and more sustainable synthetic methodologies. Traditional methods often rely on the use of hazardous reagents such as phosgene (B1210022) and isocyanates. nih.govnih.gov Consequently, a major focus of current research is the development of isocyanate-free synthetic routes.

Recent breakthroughs include the use of ruthenium-catalyzed carbene insertion into the N-H bonds of urea (B33335), offering a novel pathway to polyureas without isocyanate precursors. Another promising approach involves the carbonylation of amines and azides. For instance, palladium-on-carbon has been shown to effectively catalyze the carbonylation of various azides in the presence of amines, producing unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org Furthermore, ruthenium pincer complexes have been utilized for the direct synthesis of ureas from methanol (B129727) and amines, an atom-economical process that generates hydrogen as the sole byproduct. organic-chemistry.org

"On-water" synthesis is emerging as a green alternative, facilitating the reaction of amines and isocyanates in an aqueous medium, which simplifies product isolation and reduces the reliance on volatile organic compounds. organic-chemistry.org Additionally, enabling technologies such as continuous flow chemistry are being employed for the safe and efficient synthesis of ureas, particularly for reactions involving hazardous intermediates like acyl azides in Curtius rearrangements. nih.govbohrium.com These advanced methods are not only expanding the toolkit for synthesizing highly substituted ureas but are also aligning with the principles of green chemistry.

| Synthetic Strategy | Key Features | Example Catalyst/Reagent | Advantages |

|---|---|---|---|

| Isocyanate-Free Routes | Avoids toxic isocyanates | Ruthenium pincer complexes | Increased safety, sustainability |